molecular formula C21H18ClFN2O4 B2694319 N-(3-chlorophenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 941974-23-8

N-(3-chlorophenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2694319
CAS No.: 941974-23-8
M. Wt: 416.83
InChI Key: GADSYNVEMHJFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic small molecule featuring a pyridinone core substituted with a hydroxymethyl group at position 2 and a 2-fluorobenzyloxy group at position 3.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O4/c22-15-5-3-6-16(8-15)24-21(28)11-25-10-20(19(27)9-17(25)12-26)29-13-14-4-1-2-7-18(14)23/h1-10,26H,11-13H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADSYNVEMHJFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide, hereafter referred to as compound X, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including enzyme inhibition, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

Compound X features a complex structure that includes a chlorophenyl moiety, a hydroxymethyl group, and a pyridine ring, which are known to influence its biological activity. The molecular formula is C20H20ClFN3O3C_{20}H_{20}ClFN_3O_3, and its molecular weight is approximately 397.84 g/mol.

1. Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory properties of compound X. In particular, it has shown promising results as an inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications. The structure-activity relationship (SAR) indicates that modifications on the aromatic rings significantly affect inhibitory potency. For instance, derivatives with specific substitutions exhibited IC50 values ranging from 0.789 to 17.11 μM against ALR2, demonstrating selective inhibition compared to other isoforms .

CompoundIC50 (μM)Selectivity Index
Compound X0.78925.23
Epalrestat--

The most potent derivative was found to possess a selectivity index significantly higher than that of epalrestat, a known ALR2 inhibitor .

2. Antioxidant Activity

Antioxidant properties are critical in mitigating oxidative stress-related diseases. Compound X has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. The DPPH radical scavenging assay revealed that compound X exhibited superior antioxidant activity compared to standard antioxidants like Trolox. At a concentration of 1 μM, it achieved an inhibition rate of 41.48%, indicating its potential as a therapeutic antioxidant .

DPPH Radical Scavenging Results:

CompoundInhibition Rate (%) at 1 μM
Compound X41.48
Trolox-

3. Case Studies and Research Findings

Several case studies have explored the biological implications of compound X in various models:

  • Diabetes Model: In murine models of diabetes, daily administration of compound X resulted in significant reductions in blood glucose levels and improvements in metabolic parameters compared to control groups.
  • Cancer Research: Preliminary studies suggest that compound X may exhibit anti-tumor properties by modulating pathways involved in cell proliferation and apoptosis. In xenograft models, it demonstrated moderate tumor growth inhibition when administered at doses of 100 mg/kg over two weeks .

Comparison with Similar Compounds

Pyridine- and Quinazolinone-Based Acetamides

  • 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide (): Core Structure: Quinazolinone (vs. pyridinone in the target compound). Key Substituents: 6-chloro, 2-methyl, N-phenyl. Activity: Demonstrated potent inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a critical enzyme in bacterial fatty acid biosynthesis. This highlights the role of chloro and methyl groups in enhancing antitubercular activity . Comparison: The target compound’s pyridinone core and 2-fluorobenzyloxy substituent may offer distinct binding interactions compared to the quinazolinone scaffold. The hydroxymethyl group could improve solubility but may reduce membrane permeability relative to the methyl group in the quinazolinone derivative.
  • 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) (): Core Structure: Pyridine. Key Substituents: 3-chlorophenyl, 4-methylpyridinyl. Activity: Exhibited strong binding affinity (>−22 kcal/mol) to SARS-CoV-2 main protease (Mpro), with the pyridine ring interacting with HIS163 and ASN142 residues. Comparison: The target compound’s pyridinone core and fluorobenzyloxy group may enable unique hydrogen-bonding interactions (e.g., via the hydroxymethyl group) but could introduce steric hindrance compared to simpler pyridine derivatives .

Benzofuran-Oxadiazole Acetamides ()

  • (E)-2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a): Core Structure: Benzofuran-oxadiazole. Key Substituents: Thio-linkage, N-(3-chlorophenyl). Activity: Potent antimicrobial activity attributed to the benzofuran-oxadiazole scaffold, which disrupts microbial cell membranes.

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of the Target Compound and Analogues

Compound Core Structure LogP* Solubility Bioactivity Target Affinity/Activity Data
Target Compound Pyridinone ~2.5† Moderate‡ Unknown N/A
2-(6-chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide Quinazolinone 3.1 Low InhA (Antitubercular) IC50: 0.8 µM
5RH2 (SARS-CoV-2 Mpro inhibitor) Pyridine 2.8 Moderate SARS-CoV-2 Mpro ΔG: −23.5 kcal/mol
Compound 2a (Antimicrobial) Benzofuran-oxadiazole 4.2 Low Microbial membranes MIC: 4 µg/mL

*Predicted using fragment-based methods. †Estimated based on substituent contributions (hydroxymethyl reduces LogP vs. methyl). ‡Hydroxymethyl and pyridinone may enhance aqueous solubility.

Research Findings and Implications

  • Structural Flexibility: The pyridinone core in the target compound allows for versatile substitution patterns, as seen in and , where modifications at positions 2 and 5 significantly influence bioactivity.
  • Halogen Effects : The 3-chlorophenyl and 2-fluorobenzyl groups may enhance target binding through halogen-bonding interactions, similar to the 3-chlorophenyl group in 5RH2 .
  • Synthetic Challenges : highlights that acetamide derivatives with complex substituents (e.g., 20a) often require multi-step syntheses with moderate yields (e.g., 40%), suggesting similar challenges for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.